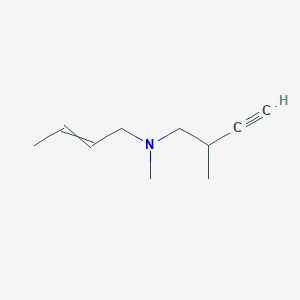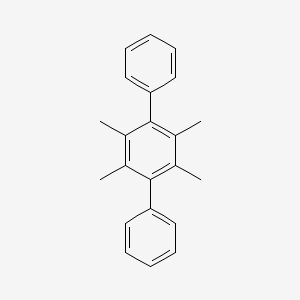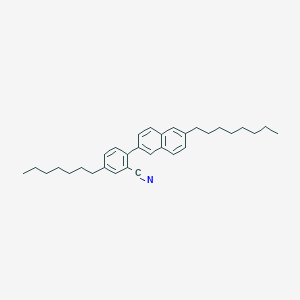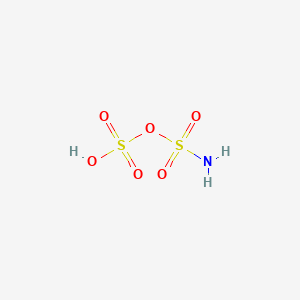
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine typically involves the reaction of appropriate alkynes and alkenes under specific conditions. One common method is the alkylation of N-methylamine with 2-methylbut-3-yn-1-yl halides, followed by a subsequent reaction with but-2-en-1-yl halides. The reaction conditions often require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rates and selectivity. The use of advanced purification techniques, including distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反応の分析
Types of Reactions
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the alkyne and alkene groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted amines
科学的研究の応用
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne and alkene groups, which can undergo various chemical transformations. These transformations can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Methyl-3-butyn-1-amine: Shares the alkyne functional group but lacks the alkene group.
N-methylbutan-2-amine: Contains a similar amine structure but does not have the alkyne or alkene groups.
Uniqueness
N-Methyl-N-(2-methylbut-3-yn-1-yl)but-2-en-1-amine is unique due to the presence of both alkyne and alkene functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to similar compounds that possess only one type of functional group.
特性
CAS番号 |
176661-04-4 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC名 |
N-but-2-enyl-N,2-dimethylbut-3-yn-1-amine |
InChI |
InChI=1S/C10H17N/c1-5-7-8-11(4)9-10(3)6-2/h2,5,7,10H,8-9H2,1,3-4H3 |
InChIキー |
HSEJUSYCSBLLMA-UHFFFAOYSA-N |
正規SMILES |
CC=CCN(C)CC(C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)
![N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide](/img/structure/B12556564.png)

![potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane](/img/structure/B12556570.png)
![[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone)](/img/structure/B12556580.png)
![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)


![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)

![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
